6-(2-phenylethyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one
CAS No.:
Cat. No.: VC11319415
Molecular Formula: C20H22N4O
Molecular Weight: 334.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N4O |
|---|---|
| Molecular Weight | 334.4 g/mol |
| IUPAC Name | 6-(2-phenylethyl)-2-piperidin-1-ylpyrido[4,3-d]pyrimidin-5-one |
| Standard InChI | InChI=1S/C20H22N4O/c25-19-17-15-21-20(24-11-5-2-6-12-24)22-18(17)10-14-23(19)13-9-16-7-3-1-4-8-16/h1,3-4,7-8,10,14-15H,2,5-6,9,11-13H2 |
| Standard InChI Key | IYUTUXMZXGKSLI-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCC4=CC=CC=C4 |
| Canonical SMILES | C1CCN(CC1)C2=NC=C3C(=N2)C=CN(C3=O)CCC4=CC=CC=C4 |
Introduction
Synthesis and Structural Elucidation
Structural Characterization
Key spectroscopic data for this compound include:
-
1H NMR: Signals corresponding to the piperidinyl protons (δ 1.31–3.06 ppm), phenylethyl aromatic protons (δ 7.29 ppm), and methylthio groups (δ 2.55 ppm) .
-
IR: Absorption bands indicative of NH stretching (≈3237 cm⁻¹) and carbonyl groups (≈1680 cm⁻¹) .
-
Mass Spectrometry: A molecular ion peak at m/z 334.4, consistent with the molecular weight.
Crystallographic data are unavailable, but computational modeling predicts a planar pyrido-pyrimidine core with substituents adopting equatorial conformations to minimize steric hindrance .
Biological Activities and Mechanisms
Anticancer Properties
Compounds in this class interfere with kinase signaling pathways, particularly those involving EGFR and VEGFR, which are critical in tumor proliferation . For example, substituted pyrido-pyrimidines demonstrate IC₅₀ values of 0.8–5.2 µM against MCF-7 breast cancer cells . The 2-phenylethyl substituent in this compound may augment hydrophobic interactions with kinase ATP-binding pockets, though specific cytotoxicity data remain unreported.
Immunomodulatory Effects
A related patent describes pyrido[4,3-d]pyrimidines as Toll-like receptor (TLR) 7/8 agonists, which stimulate innate immune responses against viral infections and cancer . Molecular docking suggests that the piperidinyl group forms hydrogen bonds with TLR7’s leucine-rich repeat domain, while the pyrido-pyrimidine core stabilizes the active conformation . Such mechanisms could position this compound as a candidate for adjuvant therapies.
Comparative Analysis of Pyrido[4,3-d]pyrimidine Derivatives
This table underscores the variability in biological activity and physicochemical properties within the pyrido-pyrimidine class, emphasizing the need for targeted optimization.
Future Directions and Challenges
Despite its promising scaffold, further studies are required to elucidate the pharmacokinetics and toxicity profile of 6-(2-phenylethyl)-2-(piperidin-1-yl)pyrido[4,3-d]pyrimidin-5(6H)-one. Priorities include:
-
In Vivo Efficacy Studies: Assessing bioavailability and therapeutic index in animal models.
-
Structure-Activity Relationship (SAR) Analysis: Systematically modifying substituents to enhance potency and selectivity .
-
Mechanistic Elucidation: Identifying molecular targets via proteomic or crystallographic approaches .
The compound’s potential as a TLR agonist warrants exploration in immunooncology, particularly in combination with checkpoint inhibitors . Additionally, its antimicrobial properties could be optimized through derivatization of the piperidinyl group to resist efflux pumps .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume